![molecular formula C26H42N2Si B14242846 N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine CAS No. 449781-19-5](/img/structure/B14242846.png)
N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 2,6-di(propan-2-yl)phenyl groups attached to a 1,1-dimethylsilanediamine core. It is commonly used in scientific research and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine typically involves the reaction of 2,6-di(propan-2-yl)aniline with dichlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is usually heated to a temperature range of 80-100°C to facilitate the formation of the desired product. The reaction can be represented as follows:
2C9H13NH2+Cl2Si(CH3)2→(C9H13N)2Si(CH3)2+2HCl
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine involves large-scale reactors and precise control of reaction conditions. The process includes the purification of the starting materials, controlled addition of reagents, and efficient removal of by-products such as hydrogen chloride. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under reflux conditions.
Substitution: Halogens (chlorine, bromine), electrophiles; reactions are performed in the presence of catalysts or under UV light to facilitate the substitution process.
Major Products Formed
Oxidation: Silanol derivatives
Reduction: Amine derivatives
Substitution: Substituted silanediamine derivatives
科学研究应用
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer research.
Industry: Utilized in the production of high-performance materials, such as silicone-based polymers and resins, due to its thermal stability and resistance to degradation.
作用机制
The mechanism of action of N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine involves its interaction with molecular targets through its silane and amine functional groups. These interactions can lead to the formation of stable complexes with metal ions, which are essential in catalysis and other chemical processes. The compound’s ability to form hydrogen bonds and coordinate with metal centers makes it a versatile reagent in various chemical reactions.
相似化合物的比较
Similar Compounds
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]methanediimine
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]ethanediamine
- N,N’-Bis[2,6-di(propan-2-yl)phenyl]propanediamine
Uniqueness
N,N’-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine is unique due to its silane core, which imparts distinct properties such as increased thermal stability and resistance to hydrolysis compared to its carbon-based analogs. The presence of bulky 2,6-di(propan-2-yl)phenyl groups also enhances its steric hindrance, making it less prone to unwanted side reactions and increasing its selectivity in chemical processes.
属性
CAS 编号 |
449781-19-5 |
|---|---|
分子式 |
C26H42N2Si |
分子量 |
410.7 g/mol |
IUPAC 名称 |
N-[[2,6-di(propan-2-yl)anilino]-dimethylsilyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C26H42N2Si/c1-17(2)21-13-11-14-22(18(3)4)25(21)27-29(9,10)28-26-23(19(5)6)15-12-16-24(26)20(7)8/h11-20,27-28H,1-10H3 |
InChI 键 |
BXNURKNTMBLEMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C)(C)NC2=C(C=CC=C2C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
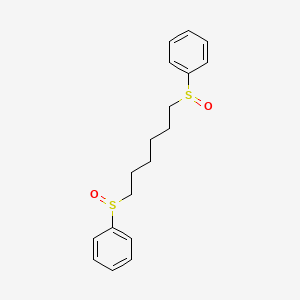
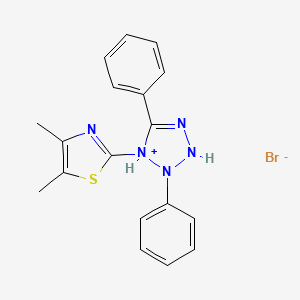



![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
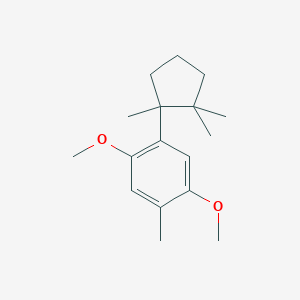
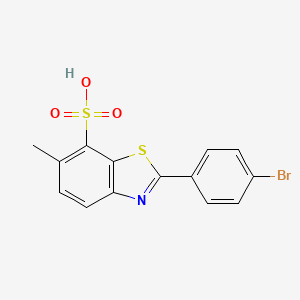
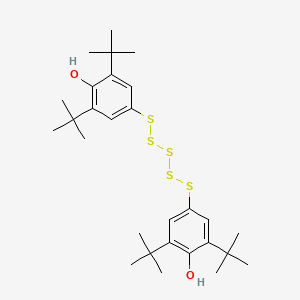
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
